Anbtba
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Overview
Description
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is a heterobifunctional cross-linking reagent. It is used in biochemical studies for its ability to form covalent bonds with specific amino acid residues in proteins, thereby facilitating the study of protein interactions and functions .
Preparation Methods
The synthesis of succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate involves multiple steps. The process typically starts with the preparation of N-(3-azido-5-nitrobenzoyl)tyrosine, which is then coupled with beta-alanine. The reaction conditions often require the use of organic solvents and specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The succinimidyl ester can react with primary amines to form stable amide bonds.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is widely used in scientific research, particularly in the fields of:
Chemistry: As a cross-linking reagent to study molecular interactions.
Biology: To investigate protein-protein interactions and protein structure.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: For the production of specialized biochemical reagents.
Mechanism of Action
The compound exerts its effects by forming covalent bonds with specific amino acid residues, such as lysine, in proteins. This cross-linking can stabilize protein complexes, making it easier to study their interactions and functions. The azido group can be activated by light to form reactive nitrenes, which can then react with nearby molecules .
Comparison with Similar Compounds
Similar compounds include other heterobifunctional cross-linking reagents, such as:
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for linking amines to thiols.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Used for reversible cross-linking of proteins.
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is unique due to its photoactivatable azido group, which allows for precise control of the cross-linking process .
Properties
CAS No. |
126083-10-1 |
---|---|
Molecular Formula |
C23H21N7O9 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2S)-2-[(3-azido-5-nitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H21N7O9/c24-28-27-15-10-14(11-16(12-15)30(37)38)22(35)26-18(9-13-1-3-17(31)4-2-13)23(36)25-8-7-21(34)39-29-19(32)5-6-20(29)33/h1-4,10-12,18,31H,5-9H2,(H,25,36)(H,26,35)/t18-/m0/s1 |
InChI Key |
OOWJAEYANIBAQP-SFHVURJKSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
126083-10-1 | |
Synonyms |
ANBTBA succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)-Tyr)7beta-Ala succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate |
Origin of Product |
United States |
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